molecular formula C6H7BrN2O2 B1418800 Ethyl 5-bromo-1H-imidazole-2-carboxylate CAS No. 944900-49-6

Ethyl 5-bromo-1H-imidazole-2-carboxylate

Cat. No. B1418800
M. Wt: 219.04 g/mol
InChI Key: ZCIMIBOKGAGKRV-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1H-imidazole-2-carboxylate is a chemical compound with the molecular formula C6H7BrN2O2 . It is used as an intermediate in the synthesis of tricyclic quinoxalinone inhibitors of poly (ADP-ribose)polymerase-1 (PARP-1) and imidazoindenopyrazinone carboxylic acid derivatives as AMPA antagonists with anticonvulsant activities .


Molecular Structure Analysis

The molecular structure of Ethyl 5-bromo-1H-imidazole-2-carboxylate consists of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The 5-position of the imidazole ring is substituted with a bromine atom . The 2-position of the ring is substituted with a carboxylate ester group, which consists of a carbonyl (C=O) and an ether (R-O-R’) group .


Physical And Chemical Properties Analysis

Ethyl 5-bromo-1H-imidazole-2-carboxylate has a molecular weight of 219.04 g/mol . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

Ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, related to Ethyl 5-bromo-1H-imidazole-2-carboxylate, exhibit hydrogen-bonded supramolecular structures in various dimensions. For instance, ethyl 5-amino-1-(4-cyanophenyl)-1H-imidazole-4-carboxylate is linked into a chain by N-H...N and C-H...N hydrogen bonds (Costa et al., 2007).

Synthetic Applications in Cyclisation Reactions

Ethyl 5-bromo-1H-imidazole-2-carboxylate analogs have been used as building blocks in radical cyclisation reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles. This demonstrates their utility in creating complex molecular structures (Allin et al., 2005).

Transformation into Thiazolidinones

The compound has been utilized in reactions to afford (imidazolylimino)thiazolidinones, which are further transformed into 5-arylidene-4-thiazolidinones. This transformation underlines its versatility in chemical synthesis (Eltsov et al., 2003).

Crystallography and Molecular Structure

The hydrolysis of related compounds leads to structures that are studied for their molecular and crystal properties. For example, the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate leads to dihydrates, which are analyzed for their three-dimensional network structures (Wu et al., 2005).

Safety And Hazards

Ethyl 5-bromo-1H-imidazole-2-carboxylate is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

ethyl 5-bromo-1H-imidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-2-11-6(10)5-8-3-4(7)9-5/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIMIBOKGAGKRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672121
Record name Ethyl 5-bromo-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-1H-imidazole-2-carboxylate

CAS RN

944900-49-6
Record name Ethyl 5-bromo-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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